molecular formula C7H6F3N5S B2824623 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-46-7

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2824623
CAS No.: 1946818-46-7
M. Wt: 249.22
InChI Key: NKZQNGWMBADOPV-UHFFFAOYSA-N
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Description

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a thiadiazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Introduction of the Trifluoroethyl Group: The pyrazole intermediate is then reacted with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, under basic conditions to introduce the trifluoroethyl group.

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the trifluoroethylated pyrazole with a thiadiazole precursor, such as thiosemicarbazide, under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazole-thiadiazole derivatives.

Scientific Research Applications

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-ylmethanol
  • 3-(Pyridin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
  • [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid

Uniqueness

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a trifluoroethyl group, pyrazole ring, and thiadiazole moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.

Properties

IUPAC Name

5-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5S/c8-7(9,10)3-15-2-1-4(14-15)5-12-13-6(11)16-5/h1-2H,3H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQNGWMBADOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NN=C(S2)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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